tert-Butyl 3-hydroxyphenethylcarbamate
Overview
Description
tert-Butyl 3-hydroxyphenethylcarbamate is an organic compound with the molecular formula C13H19NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a phenethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxyphenethylcarbamate can be synthesized through several methods. One common route involves the reaction of 3-hydroxyphenethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxyphenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or halides.
Scientific Research Applications
tert-Butyl 3-hydroxyphenethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxyphenethylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the phenethyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-hydroxyphenethylcarbamate
- tert-Butyl 3-aminophenethylcarbamate
- tert-Butyl 4-formylphenethylcarbamate
Uniqueness
tert-Butyl 3-hydroxyphenethylcarbamate is unique due to its specific substitution pattern on the phenethyl group, which can influence its reactivity and interactions with biological targets. The presence of both hydroxyl and carbamate groups provides versatility in chemical modifications and applications .
Biological Activity
Tert-Butyl 3-hydroxyphenethylcarbamate (TBHPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C11H15NO3
- Average Mass : 209.245 g/mol
- Structural Characteristics : The compound features a tert-butyl group, which is known for its steric hindrance and influence on the biological activity of various compounds.
Research indicates that TBHPC may exhibit neuroprotective effects, particularly in models of neurodegenerative diseases. The compound has been studied for its ability to inhibit amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer's disease. In vitro studies suggest that TBHPC could reduce oxidative stress and inflammation in neuronal cells, potentially through the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.
In Vitro Studies
- Neuroprotection : TBHPC demonstrated protective effects against Aβ-induced toxicity in astrocytes. The compound reduced cell death by approximately 20% compared to untreated controls when exposed to Aβ 1-42.
- Cytokine Modulation : Treatment with TBHPC resulted in decreased levels of TNF-α in astrocyte cultures, indicating a potential anti-inflammatory mechanism.
In Vivo Studies
In animal models, TBHPC was evaluated for its effects on cognitive function and neuroinflammation. While preliminary results indicated some protective benefits, the overall efficacy in vivo was less pronounced than observed in vitro, possibly due to bioavailability issues.
Case Studies
A notable case study involved the application of TBHPC in a model of Alzheimer's disease:
- Study Design : Mice were administered TBHPC prior to exposure to Aβ 1-42.
- Findings : The treatment group exhibited improved cognitive performance in maze tests compared to the control group. However, histological analysis revealed only moderate reductions in amyloid plaque deposition.
Comparative Analysis with Related Compounds
The biological activity of TBHPC can be compared with similar compounds such as butylated hydroxyanisole (BHA), which also contains a tert-butyl group:
Compound | Mechanism of Action | Biological Activity |
---|---|---|
TBHPC | Inhibition of Aβ aggregation | Neuroprotective |
BHA | Antioxidant properties | Carcinogen inhibitor |
Research Findings
Recent studies have highlighted the following key findings regarding TBHPC:
- Antioxidant Activity : TBHPC exhibits significant antioxidant properties, which may contribute to its neuroprotective effects.
- Metabolic Stability : The presence of the tert-butyl group can enhance lipophilicity but may also lead to decreased metabolic stability in biological systems.
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxyphenyl)ethyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-7-10-5-4-6-11(15)9-10/h4-6,9,15H,7-8H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZBOBVXITREP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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